molecular formula C15H19ClN2O2S B2725034 N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361596-83-8

N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2725034
CAS No.: 2361596-83-8
M. Wt: 326.84
InChI Key: KNNNSGJXCNSKIZ-JTQLQIEISA-N
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Description

N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C15H19ClN2O2S and a molecular weight of 326.84. This compound is characterized by the presence of a chlorothiophene ring, a piperidine ring, and a prop-2-enoyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the synthesis of (1S)-1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride.

    Coupling Reaction: The chlorothiophene intermediate is then coupled with a piperidine derivative under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorothiophene ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride
  • 5-Chloro-2-thienylboronic acid
  • 5-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1H-1,2,4-triazole-3-sulfonamide

Uniqueness

N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-3-14(19)18-8-6-11(7-9-18)15(20)17-10(2)12-4-5-13(16)21-12/h3-5,10-11H,1,6-9H2,2H3,(H,17,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNNSGJXCNSKIZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(S1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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